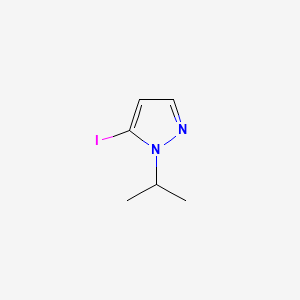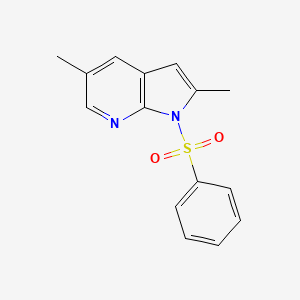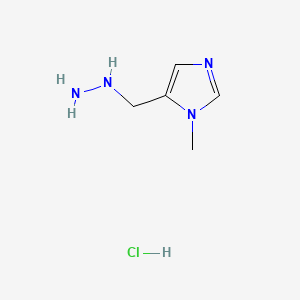
5-Iodo-1-isopropylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-isopropylpyrazole is a chemical compound with the molecular formula C6H9IN2 . It is a pyrazole derivative, which is a class of organic compounds containing a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 5-Iodo-1-isopropylpyrazole consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with an iodine atom, and another carbon atom is substituted with an isopropyl group .Scientific Research Applications
Halogen Bonding Investigation
5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding
Dumitrescu et al. (2020) explored 5-Iodo-1-arylpyrazoles as templates to investigate the propensity of halogen bonding in molecules, beyond the well-known halogenated compounds. Their research, focusing on six compounds with varied substitutions, highlighted the significance of halogen bonding (C–I⋯O, C–I⋯π, etc.) in influencing the crystallographic landscape of these molecules, as determined by single crystal X-ray diffraction and Hirshfeld analysis. This study emphasizes the role of 5-iodopyrazoles in understanding intermolecular interactions and halogen bonding in crystal engineering D. Dumitrescu, S. Shova, I. Man, M. Caira, M. Popa, F. Dumitrascu, 2020.
Synthesis and Chemical Reactivity
Efficient Iodination of Structurally Varying Pyrazoles in Heterophase Medium
Lyalin and Petrosyan (2013) detailed a method for synthesizing 4-iodo-substituted pyrazoles, including 1-isopropylpyrazole, through iodination in a heterophase medium. Their work demonstrates high yields (80–97%) for various pyrazoles, showcasing the versatility and efficiency of the iodination process in preparing 4-iodo derivatives, which are valuable in synthetic chemistry for further functionalization B. V. Lyalin, V. Petrosyan, 2013.
Molecular Iodine Promoted Synthesis
Molecular Iodine Promoted Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antibacterial Agents
Bakavoli et al. (2010) explored the iodocyclization of 5-amino-1-(2,4-dinitrophenyl)-1H-4-pyrazolcarboxamides with aromatic aldehydes, producing pyrazolo[3,4-d]pyrimidine derivatives. These compounds were synthesized in a single step and evaluated for antibacterial activity, comparing favorably to the reference drug Streptomycin. This research highlights the application of 5-iodo-1-isopropylpyrazole derivatives in developing new antibacterial agents M. Bakavoli, G. Bagherzadeh, Maryam Vaseghifar, A. Shiri, M. Pordel, M. Mashreghi, Parvaneh Pordeli, M. Araghi, 2010.
Future Directions
The future directions for the research and development of 5-Iodo-1-isopropylpyrazole and similar compounds involve exploring their potential applications in various fields, such as medicine and agriculture . There is also interest in developing green chemical approaches for the synthesis of these compounds .
properties
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGKBLQYJMQQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718445 |
Source


|
| Record name | 5-Iodo-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-isopropylpyrazole | |
CAS RN |
1345471-54-6 |
Source


|
| Record name | 5-Iodo-1-(1-methylethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)




![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)



